molecular formula C16H16N4O2 B4734977 N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide

N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide

Cat. No.: B4734977
M. Wt: 296.32 g/mol
InChI Key: YCFMBPJSCDHIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrazole and isoxazole rings, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide: shares structural similarities with other compounds containing pyrazole and isoxazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

N-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-19(11-13-8-9-20(2)17-13)16(21)14-10-15(22-18-14)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFMBPJSCDHIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN(C)C(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.